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molecular formula C11H17Br B8362528 1-Bromotricyclo[4.3.1.12,5]undecane

1-Bromotricyclo[4.3.1.12,5]undecane

Cat. No. B8362528
M. Wt: 229.16 g/mol
InChI Key: HDBJTVLEJFPSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04120906

Procedure details

Six milliliters (78 millimoles) of thionyl bromide are added to 20 ml of a solution of 5.36 g (32 millimoles) of tricyclo [4.3.1.12,5 ] undecane-1-ol in dry benzene and the entirety is refluxed for 1.5 hours. The reaction mixture is concentrated under reduced pressure and there is further added 20 ml of dry benzene. Reduced pressure concentration is repeated to distill out the excess thionyl chloride completely. The residue is distilled under reduced pressure to collect a fraction boiling at 96°-8° C./2mmHg. Thus 4.53 g (yield 61.3%) of 1-bromotricyclo [4.3.1.12,5 ] undecane are obtained. After cooling, colorless crystals having a melting point of 57.7°-58.5° C. are obtained. The properties of this product are the same as those shown in Example 1.
Quantity
78 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tricyclo [4.3.1.12,5 ] undecane-1-ol
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Br)([Br:3])=O.[C:5]12(O)[CH2:14][CH:10]([CH2:11][CH2:12][CH2:13]1)[CH:9]1[CH2:15][CH:6]2[CH2:7][CH2:8]1>C1C=CC=CC=1>[Br:3][C:5]12[CH2:14][CH:10]([CH2:11][CH2:12][CH2:13]1)[CH:9]1[CH2:15][CH:6]2[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
78 mmol
Type
reactant
Smiles
S(=O)(Br)Br
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Name
tricyclo [4.3.1.12,5 ] undecane-1-ol
Quantity
5.36 g
Type
reactant
Smiles
C12(C3CCC(C(CCC1)C2)C3)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the entirety is refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure and there
CONCENTRATION
Type
CONCENTRATION
Details
Reduced pressure concentration
DISTILLATION
Type
DISTILLATION
Details
to distill out the excess thionyl chloride completely
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to collect a fraction boiling at 96°-8° C./2mmHg

Outcomes

Product
Name
Type
product
Smiles
BrC12C3CCC(C(CCC1)C2)C3
Measurements
Type Value Analysis
AMOUNT: MASS 4.53 g
YIELD: PERCENTYIELD 61.3%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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